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Compound of Interest

5-(2,6-dimethylphenyl)-1H-
Compound Name:

imidazole
CAS No.: 113504-86-2
Cat. No.: B12929318

Get Quote

Executive Summary

The compound 5-(2,6-dimethylphenyl)-1H-imidazole (also referred to as 4-(2,6-
dimethylphenyl)-1H-imidazole due to tautomerism) represents a critical pharmacophore in
medicinal chemistry. It serves as a structural pivot point between two distinct therapeutic
classes: Alpha-2 Adrenergic Agonists (e.g., Medetomidine, Xylazine) and p38 Mitogen-
Activated Protein Kinase (MAPK) Inhibitors.

While the 2,6-dimethylphenyl moiety is a classic "privileged structure” for alpha-2 adrenergic
receptor binding, the direct biaryl bond (lacking the methylene or ethyl linker found in clinical
sedatives) significantly alters its pharmacological profile. This guide analyzes the compound's
dual role as a kinase inhibitor scaffold and a probe for adrenergic receptor structure-activity
relationships (SAR), alongside its metabolic implications as a potent Cytochrome P450 (CYP)
inhibitor.

Part 1: Chemical Identity & Structural Pharmacology
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Structural Characteristics

The molecule consists of an imidazole ring directly attached to a phenyl ring substituted with
methyl groups at the ortho (2,6) positions.[1] This substitution pattern creates significant steric
hindrance, forcing the phenyl and imidazole rings out of coplanarity. This "twisted" biaryl
conformation is a key determinant of its bioactivity.

e |[UPAC Name: 5-(2,6-dimethylphenyl)-1H-imidazole

o Tautomerism: In solution, the hydrogen on the imidazole nitrogen rapidly migrates between
N1 and N3, making the 4- and 5-substituted forms chemically equivalent unless the nitrogen
is alkylated.

o Key Pharmacophore: The 2,6-dimethylphenyl group (xylyl) is lipophilic and space-filling,
often used to lock conformation or fill hydrophobic pockets in enzymes (e.g., p38 MAPK ATP
pocket) or receptors (e.g., Alpha-2 transmembrane domains).

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust method for synthesizing this scaffold avoids the harsh conditions of traditional
condensation, utilizing palladium-catalyzed cross-coupling.

Protocol:

e Reagents: 4-Bromo-1H-imidazole (1.0 eq), 2,6-Dimethylphenylboronic acid (1.2 eq),
Pd(dppf)CI2 (0.05 eq), K2CO3 (2.0 eq).

e Solvent System: 1,4-Dioxane / Water (4:1 ratio).
e Procedure:

o Degas solvents with nitrogen for 30 minutes.

[¢]

Combine reagents in a sealed pressure vial.

Heat to 100°C for 12-18 hours.

o

o

Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
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 Purification:
o Filter through Celite to remove palladium.
o Concentrate filtrate and partition between Ethyl Acetate and Water.

o Purify organic layer via silica gel flash chromatography (Gradient: 0-10% Methanol in
Dichloromethane).

 Validation: 1H NMR should show the characteristic singlet for the imidazole C2 proton (~7.6-
7.8 ppm) and the singlet for the methyl groups (~2.1-2.3 ppm).

Part 2: Mechanism of Action & Bioactivity Profile
Alpha-2 Adrenergic Receptor Modulation (The "Linker"
Effect)

The 2,6-dimethylphenyl motif is the hallmark of alpha-2 agonists like Xylazine and
Dexmedetomidine. However, clinical agonists typically possess a flexible linker (methylene or
ethyl) between the phenyl and imidazole rings.

e SAR Insight: The direct attachment in 5-(2,6-dimethylphenyl)-1H-imidazole restricts
conformational flexibility.

 Activity: Unlike Medetomidine (full agonist), this scaffold often exhibits reduced affinity or acts
as a partial agonist/antagonist. The lack of the ethyl linker prevents the imidazole ring from
reaching the specific aspartate residue (Asp113 in TM3) required for full receptor activation
while the phenyl ring resides in the hydrophobic pocket.

o Research Utility: It is used as a "negative control" probe to demonstrate the necessity of the
alkyl linker for potent sedative effects.

p38 MAPK Inhibition (Cytokine Suppression)

In the context of kinase inhibition, the direct biaryl bond is advantageous. 4/5-Aryl imidazoles
are classic inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a central regulator of
inflammation (TNF-a, IL-1 production).
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e Mechanism: The imidazole nitrogen (N3) accepts a hydrogen bond from the backbone amide
of the kinase hinge region (typically Met109 in p38a).

« Steric Fit: The 2,6-dimethylphenyl group fills the hydrophobic "gatekeeper" pocket, inducing
selectivity over other kinases.

» Therapeutic Potential: Anti-inflammatory activity in rheumatoid arthritis and cytokine storm
models.

Cytochrome P450 (CYP) Inhibition

The imidazole ring is a potent heme-coordinator. The unhindered nitrogen (N3) binds directly to
the heme iron of CYP enzymes, while the lipophilic 2,6-dimethylphenyl group interacts with the
apoprotein.

o Target: Potent inhibitor of CYP1A2 and CYP3A4.

e Toxicology: This compound can cause Type Il spectral changes in CYP enzymes, leading to
significant drug-drug interactions (DDIs). It is often used as a model for "mechanism-based
inhibition" or reversible inhibition in toxicology screenings.

Part 3: Visualization of Signaling & SAR
Structure-Activity Relationship (SAR) Diagram

This diagram illustrates how the 5-(2,6-dimethylphenyl)-1H-imidazole core diverges into two

distinct therapeutic classes based on structural modification.
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Caption: SAR divergence of the phenyl-imidazole scaffold.[2] Adding a linker yields sedatives
(Alpha-2); direct substitution yields anti-inflammatories (p38 MAPK).

p38 MAPK Signaling Pathway Inhibition

The following diagram details the downstream effects of inhibiting p38 MAPK with this scaffold.
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Caption: Mechanism of action for p38 MAPK inhibition. The compound blocks ATP binding,
preventing downstream activation of inflammatory transcription factors.

Part 4: Comparative Data & Experimental Protocols
Comparative Bioactivity Table

The table below contrasts the bioactivity of the direct scaffold against its well-known
pharmaceutical analogs.

Compound Structure Feature Primary Target Clinical Use
5-(2,6-
) ] ) Research Probe /
dimethylphenyl)-1H- Direct Biaryl Bond p38 MAPK / CYP1A2 )
o Intermediate
imidazole
Medetomidine Ethyl Linker Alpha-2 Adrenergic Sedative / Analgesic
Detomidine Methylene Linker Alpha-2 Adrenergic Veterinary Sedative
Substituted Biaryl o
SB203580 ) p38 MAPK Research Inhibitor
Imidazole
o Amino-Imidazoline (N- ) ) )
Clonidine Alpha-2 Adrenergic Antihypertensive

C Bond)

Protocol: In Vitro p38 MAPK Inhibition Assay

To validate the kinase inhibitory potential of the scaffold, follow this standard radiometric assay.

Reagents:

Recombinant p38a MAPK (active).

Substrate: MBP (Myelin Basic Protein).

[y-33P]ATP.

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM DTT.
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Workflow:

Preparation: Dilute 5-(2,6-dimethylphenyl)-1H-imidazole in DMSO to prepare a 10-point
concentration series (0.1 nM to 10 puM).

Incubation: Mix kinase (5 nM final), substrate (2 uM), and compound in a 96-well plate.
Incubate for 10 minutes at room temperature.

Initiation: Add ATP mix (10 uM cold ATP + 0.5 uCi [y-33P]ATP).

Reaction: Incubate at 30°C for 45 minutes.

Termination: Add 3% Phosphoric acid to quench the reaction.

Detection: Transfer aliquots to P81 phosphocellulose filters, wash 3x with 0.75% phosphoric
acid, and measure radioactivity via scintillation counting.

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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